molecular formula C10H11N3O4 B333005 N-(5-nitropyridin-2-yl)oxolane-2-carboxamide

N-(5-nitropyridin-2-yl)oxolane-2-carboxamide

Cat. No.: B333005
M. Wt: 237.21 g/mol
InChI Key: HQJCQJRUKQPOMY-UHFFFAOYSA-N
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Description

N-(5-nitropyridin-2-yl)oxolane-2-carboxamide is a chemical compound with the molecular formula C10H11N3O4. It is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a tetrahydrofuran ring via a carboxamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-nitropyridin-2-yl)oxolane-2-carboxamide typically involves the nitration of 2-pyridinecarboxamide followed by the cyclization with tetrahydrofuran. The reaction conditions often require the use of strong acids, such as sulfuric acid, to facilitate the nitration process. The subsequent cyclization step may involve the use of catalysts to ensure the formation of the desired tetrahydrofuran ring .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, as well as the use of efficient catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

N-(5-nitropyridin-2-yl)oxolane-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-nitropyridin-2-yl)oxolane-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-nitropyridin-2-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive oxygen species (ROS) that can damage cellular components. The compound may also interact with nucleic acids and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(5-nitropyridin-2-yl)oxolane-2-carboxamide: Characterized by the presence of a nitro group on the pyridine ring.

    N-{5-amino-2-pyridinyl}tetrahydro-2-furancarboxamide: Similar structure but with an amino group instead of a nitro group.

    N-{5-chloro-2-pyridinyl}tetrahydro-2-furancarboxamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

This compound is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group enhances its reactivity and potential for various applications, particularly in the fields of medicine and biology .

Properties

Molecular Formula

C10H11N3O4

Molecular Weight

237.21 g/mol

IUPAC Name

N-(5-nitropyridin-2-yl)oxolane-2-carboxamide

InChI

InChI=1S/C10H11N3O4/c14-10(8-2-1-5-17-8)12-9-4-3-7(6-11-9)13(15)16/h3-4,6,8H,1-2,5H2,(H,11,12,14)

InChI Key

HQJCQJRUKQPOMY-UHFFFAOYSA-N

SMILES

C1CC(OC1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1CC(OC1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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